molecular formula C12H15BrN2O4S B3163472 2-Bromo-N-[4-(4-morpholinylsulfonyl)phenyl]-acetamide CAS No. 883797-84-0

2-Bromo-N-[4-(4-morpholinylsulfonyl)phenyl]-acetamide

Cat. No.: B3163472
CAS No.: 883797-84-0
M. Wt: 363.23 g/mol
InChI Key: SUNUGFLCGPWMJJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-bromo-N-(4-morpholin-4-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O4S/c13-9-12(16)14-10-1-3-11(4-2-10)20(17,18)15-5-7-19-8-6-15/h1-4H,5-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNUGFLCGPWMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4-(4-morpholinylsulfonyl)aniline with bromoacetyl bromide under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and minimize impurities. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[4-(4-morpholinylsulfonyl)phenyl]-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

2-Bromo-N-[4-(4-morpholinylsulfonyl)phenyl]-acetamide is utilized as a building block in organic synthesis. It can participate in various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Coupling Reactions : It can undergo Suzuki-Miyaura coupling to form complex organic molecules.
Reaction TypeDescription
SubstitutionNucleophiles replace bromine
CouplingForms biaryl compounds

Biology

In biological research, this compound is investigated for its potential enzyme inhibition properties. The unique morpholinylsulfonyl group allows for specific interactions with various enzymes, which may lead to therapeutic applications in diseases characterized by enzyme dysregulation .

  • Enzyme Inhibition : Studies suggest that it may inhibit key enzymes involved in disease pathways, such as kinases.

Medicine

Ongoing research explores the therapeutic potential of this compound in drug discovery. Its structural features suggest possible applications in treating conditions like epilepsy and cancer.

  • Case Study Example : A study on related phenylacetamide derivatives indicated that modifications could enhance anticonvulsant activity, suggesting that similar approaches could be applied to this compound .

Mechanism of Action

The mechanism of action of 2-Bromo-N-[4-(4-morpholinylsulfonyl)phenyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and morpholinylsulfonyl group play crucial roles in these interactions, potentially inhibiting enzyme activity or altering protein function. The exact pathways and molecular targets can vary depending on the specific application and research context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Table 1: Key Structural and Functional Differences
Compound Name Substituent(s) on Phenyl Ring Molecular Weight (g/mol) Notable Properties/Activity Reference
This compound 4-Morpholinosulfonyl 284.33 Potential receptor-binding due to sulfonyl and morpholine groups; used in biochemical studies .
2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide (BTFMA) 4-Trifluoromethyl 296.11 Used in receptor alkylation studies (e.g., β₂-adrenergic receptor modification) .
2-Bromo-N-(3-(trifluoromethyl)benzyl)acetamide 3-Trifluoromethyl (benzyl-substituted) 310.14 Synthesized via nucleophilic substitution; exhibits distinct NMR spectral properties .
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37) 4-Piperazinylsulfonyl 298.35 Anti-hypernociceptive activity in inflammatory pain models .
2-Bromo-N-(4-((E)-3-(4-methoxyphenyl)acryloyl)phenyl)acetamide (7c) 4-Acryloyl (methoxy-substituted) ~398.24 Anticancer activity (leukemia cell growth inhibition); mp 155–156°C .
2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide 4-Tetrahydrofuranmethoxy 314.17 Irritant hazard class; used in synthetic intermediates .
Analgesic and Anti-inflammatory Agents:
  • N-[4-(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) : Demonstrated analgesic activity comparable to paracetamol .
  • N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37): Showed anti-hypernociceptive effects in inflammatory pain models, likely due to sulfonamide-mediated COX inhibition .
Anticancer Activity:
  • Compound 7c–7e : Derivatives with acryloyl groups exhibited inhibitory effects on leukemia cell growth (IC₅₀ values in micromolar range). The methoxy/trimethoxy substituents enhanced lipophilicity and target binding .
Receptor Modulation:
  • BTFMA : Covalently modifies cysteine residues in β₂-adrenergic receptors, aiding in structural studies .
  • Morpholinosulfonyl Analog: The sulfonyl group may facilitate interactions with tyrosine kinases or ion channels, though specific targets remain uncharacterized .

Biological Activity

Overview

2-Bromo-N-[4-(4-morpholinylsulfonyl)phenyl]-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a bromine atom and a morpholinylsulfonyl group, which are believed to contribute to its pharmacological properties. The molecular formula of this compound is C₁₂H₁₅BrN₂O₄S, with a molecular weight of 363.24 g/mol .

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. It is hypothesized that the compound may act as an inhibitor of certain enzymes or receptors involved in inflammation and cancer pathways. The presence of the morpholinylsulfonyl group enhances its ability to interact with various biomolecules, potentially leading to modulation of biochemical pathways .

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
  • Anti-inflammatory Effects : Compounds with similar structures have shown potential as anti-inflammatory agents by inhibiting pro-inflammatory cytokines and enzymes .
  • Antitumor Properties : There is emerging evidence that suggests potential anticancer effects, possibly through the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Case Studies and Research Findings

A number of studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Antimicrobial Testing : A study evaluated various N-substituted acetamides for their antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The results indicated that structural modifications significantly influenced antimicrobial effectiveness against pathogens like E. coli and C. albicans .
  • In Vitro Studies : In vitro assays demonstrated that similar compounds exhibited significant inhibition of bacterial growth, highlighting the importance of functional groups in enhancing bioactivity .
  • Pharmacokinetics and Toxicity : The safety profile of compounds within this class has been assessed, indicating that while some exhibit low toxicity, others may cause irritation or adverse effects at higher concentrations .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityNotable Findings
This compoundStructureAntimicrobial, Anti-inflammatoryPotential enzyme inhibitor
N-[4-(N,N-diethylsulfamoyl)phenyl]acetamideStructureAntimicrobialEffective against Gram-positive bacteria
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamideStructureAnticancerInduces apoptosis in cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-N-[4-(4-morpholinylsulfonyl)phenyl]-acetamide
Reactant of Route 2
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2-Bromo-N-[4-(4-morpholinylsulfonyl)phenyl]-acetamide

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